molecular formula C10H15N3O2S B1426672 Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate CAS No. 1151933-49-1

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Cat. No. B1426672
M. Wt: 241.31 g/mol
InChI Key: CQIDGMHBHQROBP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors, with the reaction conditions reported in the literature . For instance, a compound with a similar structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, was synthesized and characterized using mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, have been reported . The yield was 50%, the melting point was 196–198 °C, and the Rf value was 0.61 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

Thiazole-aminopiperidine Hybrids as Tuberculosis Inhibitors

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate analogues have been studied for their potential as inhibitors against Mycobacterium tuberculosis. Specifically, some compounds in this category showed promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase and DNA gyrase in Mycobacterium tuberculosis, along with having minimal cytotoxicity (Jeankumar et al., 2013).

Synthesis and Transformation in Chemical Studies

These compounds have been a focus in chemical synthesis studies, where transformations into various derivatives have been explored. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Antimicrobial and Biological Properties

These thiazole derivatives have also been evaluated for their biological properties. Some compounds have shown good antibacterial and antifungal activities. For instance, certain derivatives demonstrated effectiveness against bacterial strains such as E. coli and fungal strains like Candida albicans (Desai et al., 2019).

Anticancer Potential

A new series of thiazole compounds, including ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate derivatives, have been synthesized and tested for their anticancer activity. One study found significant activity against breast cancer cells MCF7, suggesting potential in cancer treatment (Sonar et al., 2020).

properties

IUPAC Name

ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-8(11)12-10(16-7)13-5-3-4-6-13/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIDGMHBHQROBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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